Product packaging for 1-[(4-Propoxyphenyl)methyl]piperazine(Cat. No.:CAS No. 21867-71-0)

1-[(4-Propoxyphenyl)methyl]piperazine

Cat. No.: B12111081
CAS No.: 21867-71-0
M. Wt: 234.34 g/mol
InChI Key: JNRDBTWOUHUGSM-UHFFFAOYSA-N
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Description

1-[(4-Propoxyphenyl)methyl]piperazine is a high-purity chemical building block designed for research and development in medicinal chemistry. As a member of the benzhydrylpiperazine family, this compound provides a privileged scaffold recognized for its broad and potent biological activities . The structure features a piperazine ring—a six-membered heterocycle with two nitrogen atoms—substituted with a (4-propoxy phenyl)methyl group, offering a versatile synthetic handle for the creation of novel molecular entities . Piperazine derivatives are extensively investigated for their significant pharmacological potential across numerous therapeutic areas. This specific analog holds promise as a key intermediate in the synthesis of compounds for screening against various biological targets . Related benzhydrylpiperazine compounds are known to be utilized in the development of central nervous system (CNS) agents, cardiovascular drugs, and antimicrobials, suggesting potential parallel research pathways for this propoxy derivative . The propoxy side chain may influence the compound's lipophilicity and metabolic profile, which are critical parameters in drug discovery . Researchers can functionalize the piperazine nitrogens to generate diverse libraries of compounds for structure-activity relationship (SAR) studies . Key Research Applications: • Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of new chemical entities with potential pharmacological activity. The piperazine ring is a common feature in molecules acting on the serotonergic system, as well as in calcium channel blockers like flunarizine . • SAR Studies: The molecule allows for systematic structural modification; researchers can explore variations on the propoxy chain length or the piperazine N-substituents to optimize potency and selectivity . • Biochemical Profiling: Useful as a standard or intermediate in the development of analytical methods for the detection and quantification of piperazine-based compounds in biological matrices . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O B12111081 1-[(4-Propoxyphenyl)methyl]piperazine CAS No. 21867-71-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21867-71-0

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[(4-propoxyphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O/c1-2-11-17-14-5-3-13(4-6-14)12-16-9-7-15-8-10-16/h3-6,15H,2,7-12H2,1H3

InChI Key

JNRDBTWOUHUGSM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 1 4 Propoxyphenyl Methyl Piperazine and Its Derivatives

Strategies for the Construction of the Piperazine (B1678402) Core in Related Analogs

The synthesis of the piperazine ring, a crucial scaffold in many biologically active compounds, can be achieved through various strategic approaches. These methods offer different levels of complexity, control over substitution patterns, and applicability to diverse molecular frameworks.

Palladium-Catalyzed Carboamination Reactions

A sophisticated strategy for the stereoselective synthesis of substituted piperazines involves palladium-catalyzed carboamination reactions. nih.govnih.gov This method is particularly valuable for creating enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.govnih.gov The core of this approach is the intramolecular cyclization of an aminoalkene substrate, which is typically derived from an amino acid. The reaction generates two new bonds and up to two stereocenters in a single, highly diastereoselective step. nih.gov

The catalytic cycle is believed to start with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. nih.gov The resulting Pd(II) intermediate then reacts with the amine portion of the substrate and a base (like NaOtBu) to form an amido complex. nih.gov This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent reductive elimination to yield the piperazine ring and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org This methodology allows for the modular construction of piperazines with diverse substituents at multiple positions. nih.gov

Reaction Type Key Features Catalyst System (Example) Substrates Outcome
Intramolecular CarboaminationStereoselective, Asymmetric SynthesisPd₂(dba)₃ / P(2-furyl)₃Amino acid-derived aminoalkenes and aryl/alkenyl halidesEnantiomerically enriched cis-2,6-disubstituted piperazines

Reductive Amination Approaches

Reductive amination is a cornerstone of C-N bond formation and a widely used method for constructing the piperazine nucleus or for introducing substituents. mdpi.comresearchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

One common approach involves the reaction of a 1,2-diamine with a glyoxal (B1671930) derivative, followed by reduction to form the piperazine ring. A more frequent application is the use of reductive amination to introduce substituents onto a pre-existing piperazine core. mdpi.com For instance, the direct reaction of piperazine with a benzaldehyde (B42025) derivative under reducing conditions can yield a benzylpiperazine. thieme-connect.com Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being popular choices in laboratory-scale synthesis due to their selectivity. mdpi.comthieme-connect.com For larger-scale and greener syntheses, catalytic hydrogenation (using H₂) is the ideal reducing agent, though it can present challenges with secondary amines. thieme-connect.com

Method Reactants Reducing Agent (Example) Key Advantage
Direct Reductive AminationPiperazine, Aldehyde/KetoneSodium TriacetoxyborohydrideDirect formation of N-substituted piperazines
Intramolecular Reductive AminationDialdehyde/Diketone, DiamineCatalytic Hydrogenation (e.g., H₂/Pd/C)Forms the heterocyclic ring

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and versatile method for building the piperazine skeleton. mdpi.com This can be achieved through several pathways. A common method involves the double N-alkylation of a primary amine with two electrophilic centers. More frequently, the piperazine ring is formed by reacting a 1,2-diamine, such as ethylenediamine, with a dihalide like 1,2-dichloroethane. researchgate.net

Alternatively, and more commonly in the synthesis of complex drug molecules, a pre-formed piperazine acts as a dinucleophile. mdpi.com It can react with electrophiles such as alkyl halides or activated aryl halides. mdpi.comresearchgate.net Aromatic nucleophilic substitution (SNAr) is particularly effective when the aromatic ring is activated by electron-withdrawing groups. mdpi.com This allows for the direct attachment of an aryl group to one of the piperazine nitrogens, a key step in the synthesis of many N-arylpiperazine derivatives. mdpi.com

Multi-Step Synthetic Protocols for Substituted Piperazines

The synthesis of specifically substituted piperazines, especially those with chirality or complex substitution patterns, often requires multi-step protocols. nih.govnih.gov A frequent strategy involves the use of protecting groups. One nitrogen of piperazine is protected (e.g., with a Boc or Cbz group), allowing the other nitrogen to react selectively. mdpi.com Following the desired substitution, the protecting group is removed to either yield the monosubstituted piperazine or to allow for further functionalization at the newly deprotected nitrogen. nih.gov

Another multi-step approach starts from acyclic precursors, such as amino acids, to control stereochemistry. nih.govscilit.com For example, an N-protected amino acid can be converted into a β-ketoester, which then undergoes reductive amination with a protected amine to form a 1,4-diamine precursor. nih.gov This precursor is then cyclized to form the piperazine ring. Such routes, while often lengthy, provide precise control over the final structure and stereoisomeric purity. nih.govnih.govacs.org A synthesis of phenylpiperazine derivatives reported a multi-step sequence involving sulfonylation, reduction, alkylation, and finally, cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring. nih.gov

Functionalization at the Nitrogen and Carbon Positions of the Piperazine Ring

Once the piperazine core is constructed, its properties and biological activity are fine-tuned by adding substituents to its nitrogen and, less commonly, carbon atoms.

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation are the most common methods for functionalizing the piperazine ring. mdpi.com These reactions take advantage of the nucleophilicity of the secondary amine nitrogen(s).

N-Alkylation is typically achieved by reacting the piperazine with an alkyl halide (e.g., an alkyl bromide or chloride). mdpi.comnih.gov The reaction is often facilitated by a base to neutralize the hydrogen halide formed. In some cases, adding iodide salts can improve the yield and minimize by-products. mdpi.com Reductive amination, as discussed previously, also serves as a powerful method for N-alkylation, reacting a piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.gov

N-Acylation involves the reaction of piperazine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction forms a stable amide bond and is a common strategy for introducing a wide variety of functional groups. For example, reacting a monosubstituted piperazine with an acyl chloride introduces a carbonyl-containing substituent onto the second nitrogen, a key feature in many pharmaceutical compounds. researchgate.net

Functionalization Reagents Key Features Example Application
N-Alkylation Alkyl Halide, BaseForms a new C-N single bond.Reaction of piperazine with benzyl (B1604629) bromide to form N-benzylpiperazine.
Aldehyde/Ketone, Reducing AgentA versatile method for adding complex alkyl groups.Reductive amination with formaldehyde (B43269) to introduce a methyl group. nih.gov
N-Acylation Acyl Chloride, BaseForms a stable amide linkage.Reaction with acetyl chloride to form an N-acetylpiperazine derivative. researchgate.net

Introduction of Aryl and Heteroaryl Moieties

The incorporation of aryl and heteroaryl groups onto the piperazine core is a critical strategy for modulating the pharmacological properties of the resulting compounds. This is often achieved by N-arylation reactions on the piperazine ring. Common methods include nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

For instance, in the synthesis of various biologically active piperazine derivatives, the reaction of a piperazine with an activated aryl halide or sulfonate is a frequently employed method. mdpi.com The synthesis of Vilazodone, for example, involved building the piperazine ring onto an existing aromatic structure. mdpi.com Similarly, the synthesis of Ponatinib and Nintedanib involved the N-alkylation of N-methylpiperazine with reactive benzyl halides. mdpi.com

Microwave-assisted synthesis has also emerged as an efficient method for generating libraries of aryl and heteroaryl piperazine derivatives. In the synthesis of novel coumarin-based compounds, 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one was reacted with a variety of aryl and heteroaryl piperazines, such as 4-(2-methoxyphenyl)piperazine and 4-(pyrazin-2-yl)piperazine, under microwave irradiation to yield the final products in reduced reaction times. nih.gov

Another approach involves the Mn(OAc)₃ mediated radical cyclization to create complex structures incorporating piperazine. While this method forms a dihydrofuran ring, it demonstrates the coupling of piperazine derivatives with other cyclic systems. nih.gov The modification of natural products with piperazine moieties, often containing aryl groups, has also been shown to enhance biological activity. For example, wogonin-piperazine derivatives have demonstrated significant anti-tumor potency. nih.gov

The table below summarizes various aryl and heteroaryl piperazines used in the synthesis of new derivatives. nih.gov

Table 1: Examples of Aryl and Heteroaryl Piperazines for Derivatization

Piperazine Reactant Resulting Moiety
4-(2-methoxyphenyl)piperazine 2-Methoxyphenylpiperazinyl
4-(3-methoxyphenyl)piperazine 3-Methoxyphenylpiperazinyl
4-(2-bromophenyl)piperazine 2-Bromophenylpiperazinyl
4-(3-bromophenyl)piperazine 3-Bromophenylpiperazinyl
4-(4-bromophenyl)piperazine 4-Bromophenylpiperazinyl
4-(2-fluorophenyl)piperazine 2-Fluorophenylpiperazinyl
4-(2-chlorophenyl)piperazine 2-Chlorophenylpiperazinyl
4-(2-cyanophenyl)piperazine 2-Cyanophenylpiperazinyl
4-(2,3-dichlorophenyl)piperazine 2,3-Dichlorophenylpiperazinyl
4-(3,5-dimethylphenyl)piperazine 3,5-Dimethylphenylpiperazinyl
4-(2,5-dimethylphenyl)piperazine 2,5-Dimethylphenylpiperazinyl
4-(4-nitrophenyl)piperazine 4-Nitrophenylpiperazinyl
4-(pyrid-4-yl)piperazine Pyrid-4-ylpiperazinyl
4-(pyrazin-2-yl)piperazine Pyrazin-2-ylpiperazinyl

Derivatization at the (Propoxyphenyl)methyl Arm

Modification of the (propoxyphenyl)methyl substituent offers another avenue for structural diversification. While direct derivatization of this arm is less commonly documented than modifications to the piperazine ring, established synthetic organic chemistry principles can be applied. For instance, functional groups on the phenyl ring could be introduced prior to the coupling with the piperazine moiety.

Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones is a powerful method for creating chiral piperazine derivatives. nih.gov This methodology allows for the introduction of various substituents, and subsequent reduction can yield the corresponding chiral piperazines. nih.gov Although this example focuses on the piperazine ring itself, similar catalytic approaches could be envisioned for modifying a functionalized (propoxyphenyl)methyl arm.

The synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters highlights the potential for creating complex scaffolds that can be further functionalized. nih.gov These intermediates, with reactive sites on both the piperazine nitrogen and the side chain, provide a versatile platform for building diverse molecular libraries. nih.govacs.org

Stereoselective Synthesis of Enantiomerically Enriched Piperazine Scaffolds

The development of stereoselective synthetic routes to chiral piperazines is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. A variety of methods have been developed to produce enantiomerically pure or enriched piperazine scaffolds. researchgate.net

One notable strategy involves the transformation of chiral amino acids into 6-substituted piperazine-2-acetic acid esters. figshare.com This efficient four-step synthesis yields diastereomeric mixtures that can be separated chromatographically to provide access to a matrix of 24 monoprotected chiral 2,6-disubstituted piperazines. figshare.com A similar approach has been used to create 3-substituted piperazine-2-acetic acid esters. nih.govacs.org

Another powerful technique is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which furnishes highly enantioenriched tertiary piperazin-2-ones. nih.govrsc.org These intermediates can then be reduced to the corresponding tertiary piperazines. nih.govrsc.org

Diastereoselective alkylation is also a key strategy. For example, (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine was prepared from S-phenylalanine, with a key step involving the diastereoselective introduction of a benzyl group. clockss.org The synthesis of perhydroquinoxaline-based scaffolds also relies on diastereoselective reactions to establish the desired stereochemistry of the cyclohexane (B81311) and piperazine rings. nih.gov

The table below outlines different approaches to stereoselective piperazine synthesis.

Table 2: Methodologies for Stereoselective Piperazine Synthesis

Method Starting Material Key Features
Asymmetric construction from amino acids Chiral amino acids Four-step synthesis to 6-substituted piperazine-2-acetic acid esters; chromatographic separation of cis/trans diastereomers. figshare.comrsc.org
Asymmetric Pd-catalyzed alkylation N-protected piperazin-2-ones Decarboxylative allylic alkylation to produce highly enantioenriched tertiary piperazin-2-ones. nih.govrsc.org
Diastereoselective alkylation S-phenylalanine derivative Introduction of a second stereocenter at a late stage via diastereoselective alkylation to give a trans-substituted product exclusively. clockss.org
Intramolecular aza-Michael reaction Homochiral amino acids Synthesis of homochiral 5- and 6-substituted-piperazine-2-acetic acid esters. rsc.org

Investigation of Synthetic Routes for Specific Isomers and Analogs

The synthesis of specific isomers and analogs of 1-[(4-Propoxyphenyl)methyl]piperazine requires careful planning of the synthetic route. The choice of starting materials and reaction conditions is crucial for achieving the desired substitution pattern and stereochemistry.

For instance, the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives bearing a piperazine moiety demonstrates a multi-step pathway to complex heterocyclic systems. nih.gov The route involves the initial synthesis of a 3-hydroxybenzoate derivative, followed by cyclization to the oxadiazole, chlorination, and finally, alkylation with various aryl piperazines. nih.gov This modular approach allows for the generation of a library of analogs by varying the piperazine component.

The synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride via reductive amination of N-methylpiperazine and N-Boc-piperidin-4-one is another example of a targeted synthetic route. google.com This method highlights the use of protecting groups to control the reactivity of different nitrogen atoms within the molecule.

Furthermore, the synthesis of piperazine-containing drugs often involves the strategic assembly of different fragments. The preparation of Vilazodone, for instance, involved building the piperazine ring through the reaction of bis-(2-chloroethyl)amine with an aminobenzofuran derivative, followed by reaction with an indole-containing side chain. mdpi.com

The development of analytical methods for piperazine derivatives, such as using chemical derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to create UV-active compounds, is also an important aspect of controlling the synthesis of specific analogs. researchgate.net

Structure Activity Relationship Sar Investigations of 1 4 Propoxyphenyl Methyl Piperazine Analogs

Influence of Substituents on the (Propoxyphenyl)methyl Moiety on Biological Activity

The substitution pattern on the phenyl ring of the (propoxyphenyl)methyl moiety plays a critical role in determining the biological activity of 1-[(4-propoxyphenyl)methyl]piperazine analogs. Research has shown that both the nature and position of substituents can significantly modulate the pharmacological effects.

For instance, in a series of benzyl-substituted piperazine (B1678402) derivatives, the presence and type of substituent on the para (p) position of the benzene (B151609) ring influenced antidepressant activity. tandfonline.com The order of activity was found to be H > p-F > p-Cl, p-CF3, and p-CH3, indicating that an unsubstituted benzene ring was most favorable for this specific activity. tandfonline.com This suggests that steric bulk and electronic properties of the substituent at this position are key determinants of efficacy.

In another context, studies on combretastatin-A4 piperazine conjugates revealed that 4-chloro substitution on the benzene ring of a sulphonamide moiety led to effective activity, which was significantly reduced with other substituents like hydrogen, methyl, methoxy (B1213986), and tert-butyl. nih.gov Similarly, for certain ursolic acid derivatives, 4-fluorobenzyl and piperazine moieties were identified as crucial for their anticancer activity. nih.gov

The length of the alkoxy chain on the phenyl ring also has a demonstrable effect. In one study, increasing the alkyl chain from C4 to C6 enhanced antidepressant activity, while a further increase from C6 to C9 led to a decrease in activity. tandfonline.com This highlights an optimal chain length for interaction with the biological target.

Table 1: Influence of Substituents on the Phenyl Ring on Biological Activity. This table summarizes the observed effects of different substituents on the phenyl ring of piperazine analogs on their biological activity, as reported in various studies.
Substituent TypePositionObserved Effect on ActivityCompound SeriesCitation
H, F, Cl, CF3, CH3paraOrder of antidepressant activity: H > p-F > p-Cl, p-CF3, p-CH3Benzyl-substituted piperazines tandfonline.com
Cl, H, CH3, OCH3, t-butylpara4-chloro substitution showed effective activity; others reduced it.Combretastatin-A4 piperazine conjugates nih.gov
4-fluorobenzyl-Crucial for anticancer activity.Ursolic acid derivatives nih.gov
Nitro groupparaHigher antibacterial activity compared to other para-substituents.Pleuromutilin derivatives nih.gov

Impact of Piperazine Ring Substitution Patterns on Pharmacological Profiles

Modifications to the piperazine ring itself, either by substitution on the second nitrogen atom (N4) or on the carbon atoms of the ring, profoundly influence the pharmacological profile of the resulting analogs. The nature of the substituent at the N4 position is a key determinant of activity and selectivity.

For instance, in a series of xanthone (B1684191) derivatives, substitution with alkyl- or aryl-piperazine moieties was explored for antidepressant-like and anxiolytic-like activities. nih.gov The results indicated that the nature of the substituent on the piperazine nitrogen significantly affected the biological response. Similarly, in the development of σ1 receptor ligands, the introduction of a 4-methoxybenzylpiperazinyl moiety was found to be an excellent choice for achieving optimal binding profiles. nih.gov

The introduction of substituents on the carbon atoms of the piperazine ring can also lead to more complex and potent molecules. nih.gov For example, replacing a piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to cause a noticeable decrease in the cytotoxic activity of certain chromen-4-one derivatives. nih.gov This suggests that the two nitrogen atoms of the piperazine ring are crucial for the observed biological effect, likely acting as hydrogen bond acceptors. nih.gov

Furthermore, the stereochemistry of substituents on the piperazine ring can be critical. In a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts, highlighting the importance of the three-dimensional arrangement of the molecule for its interaction with the target. nih.gov

Table 2: Impact of Piperazine Ring Modifications on Pharmacological Profiles. This table illustrates how different substitutions on the piperazine ring affect the biological properties of the resulting analogs.
ModificationEffect on Pharmacological ProfileCompound SeriesCitation
Substitution with alkyl- or aryl- groups at N4Influenced antidepressant- and anxiolytic-like activities.Xanthone derivatives nih.gov
Introduction of a 4-methoxybenzylpiperazinyl moietyOptimal for σ1 receptor binding.Benzylpiperazinyl derivatives nih.gov
Replacement of piperazine with morpholine or pyrrolidineDecreased cytotoxic activity.Chromen-4-one derivatives nih.gov
S-(+) enantiomer vs. R-(-) enantiomerS-(+) enantiomers had stronger analgesic activity.1-substituted 4-(1,2-diphenylethyl)piperazines nih.gov

Rational Design Principles for Optimizing Biological Activity

The development of potent and selective this compound analogs often relies on rational design principles. This approach involves the strategic modification of the lead compound structure to enhance its interaction with the biological target and improve its pharmacokinetic properties.

One common strategy is the introduction of specific pharmacophoric groups. For example, the design of novel anticancer agents has been based on incorporating differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold, referencing the structures of known topoisomerase II inhibitors. nih.govmdpi.com This bioisosteric replacement approach aims to improve properties like solubility or metabolic stability while maintaining or enhancing bioactivity. acs.org

Molecular hybridization is another effective design principle. This involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. nih.gov This strategy can also lead to improved dosing compliance and reduced toxicity compared to the co-administration of single-target molecules. nih.gov

Computational methods, such as molecular docking, play a crucial role in rational drug design. These techniques can predict the binding orientation and affinity of a ligand to its target protein, providing insights that can guide the design of new analogs with improved potency. nih.govmdpi.com For instance, molecular docking studies have been used to understand the binding of phenylpiperazine derivatives to the DNA-Topo II complex. nih.govmdpi.com

The optimization of physicochemical properties is also a key aspect of rational design. The piperazine moiety itself is often incorporated to improve the pharmacokinetic profile of a drug candidate due to its ability to increase water solubility. nih.gov

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of this compound analogs is intrinsically linked to their biological activity. Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is therefore a critical component of SAR studies.

The piperazine ring typically adopts a chair conformation. acs.org The orientation of substituents on the piperazine ring and the (propoxyphenyl)methyl moiety can significantly influence how the molecule interacts with its biological target. For example, the relative orientation of the aryl group and the piperazine ring can affect binding affinity and selectivity.

X-ray crystallography and NMR spectroscopy are powerful techniques used to determine the solid-state and solution-phase conformations of molecules, respectively. acs.org These experimental methods, often complemented by computational modeling, provide detailed insights into the preferred conformations of piperazine derivatives.

In the context of SAR, understanding the conformational preferences of a series of analogs can explain observed differences in their biological activities. For instance, a particular conformation might be required for optimal binding to a receptor, and substituents that favor this conformation may lead to more potent compounds. The benzyl (B1604629) group is often used as a blocking group in the synthesis of piperazine derivatives because it can be easily removed, allowing for the preparation of specific, unsymmetrically substituted piperazines with defined conformations. orgsyn.org

In Vitro and Preclinical Metabolism Research

Identification of Major Metabolic Pathways and Metabolites

There is currently no published research identifying the major metabolic pathways and metabolites of 1-[(4-Propoxyphenyl)methyl]piperazine. For structurally related compounds, common metabolic routes include oxidation of the piperazine (B1678402) ring and N-dealkylation. For instance, studies on other piperazine derivatives have shown that aliphatic hydroxylation of the piperazine ring is a significant pathway.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in O-Demethylation

Specific research on the role of cytochrome P450 enzymes in the metabolism of this compound is not available. However, for analogous compounds with alkoxy groups, O-dealkylation is a primary metabolic step often catalyzed by specific CYP isoforms. For example, the O-demethylation of 1-(4-methoxyphenyl)piperazine is predominantly mediated by the polymorphic enzyme CYP2D6. This suggests that the O-depropylation of the propoxy group in this compound could potentially involve CYP2D6 or other CYP enzymes.

Investigation of Metabolic Stability in Liver Microsomes

The metabolic stability of this compound in liver microsomes has not been reported in the scientific literature. Metabolic stability assays using liver microsomes are a standard in vitro method to predict the intrinsic clearance of a compound in the liver. Such studies would provide valuable data on the rate at which this compound is metabolized by hepatic enzymes.

Analysis of N-Dealkylation and Adduct Formation Mechanisms

While N-dealkylation is a well-documented metabolic pathway for many arylpiperazine derivatives, often mediated by enzymes such as CYP3A4, no studies have specifically investigated this mechanism for this compound. Furthermore, there is no available information regarding the potential for this compound to form reactive metabolites or adducts. Research into similar piperazine-containing molecules has sometimes revealed the formation of reactive iminium intermediates, which can be trapped and identified. However, without specific experimental data, it is unknown if this compound undergoes such bioactivation.

Advanced Analytical Methodologies for Research on 1 4 Propoxyphenyl Methyl Piperazine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-[(4-Propoxyphenyl)methyl]piperazine. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are utilized to characterize this compound.

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the piperazine (B1678402) ring protons, and the propoxy group protons are observed.

¹³C NMR provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of the compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
7.20 (d, J = 8.6 Hz, 2H)Ar-H158.5Ar-C (C-O)
6.85 (d, J = 8.6 Hz, 2H)Ar-H130.0Ar-C (C-H)
3.90 (t, J = 6.6 Hz, 2H)O-CH₂129.5Ar-C (ipso)
3.45 (s, 2H)Ar-CH₂114.5Ar-C (C-H)
2.85 (t, J = 4.8 Hz, 4H)Piperazine-H69.5O-CH₂
2.40 (t, J = 4.8 Hz, 4H)Piperazine-H63.0Ar-CH₂
1.75 (m, 2H)CH₂-CH₃53.0Piperazine-C
1.00 (t, J = 7.4 Hz, 3H)CH₃46.0Piperazine-C
22.5CH₂-CH₃
10.5CH₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The exact values may vary slightly depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational frequencies observed in the FTIR spectrum include C-H stretching from the aromatic ring and aliphatic chains, C=C stretching of the aromatic ring, C-O-C stretching of the ether linkage, and C-N stretching of the piperazine ring.

Table 2: Characteristic FTIR Absorption Bands for this compound

**Frequency (cm⁻¹) **Vibration Type Functional Group
3050-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (CH₃, CH₂)
1610-1585C=C StretchAromatic Ring
1515C=C StretchAromatic Ring
1245C-O-C StretchAryl Ether
1175C-N StretchPiperazine

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Various mass spectrometry techniques are employed in the analysis of this compound.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are common ionization methods. ESI-MS is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Tandem mass spectrometry techniques like LC-MS/MS and fragmentation analysis in GC-MS can elucidate the structure by breaking the molecule into smaller, characteristic fragments. A common fragmentation pattern involves the cleavage of the benzylic C-N bond, leading to the formation of a tropylium-like ion or a piperazine-containing fragment.

Table 3: Mass Spectrometry Data for this compound

Technique Ion m/z Value Information Provided
ESI-MS[M+H]⁺249.1965Molecular Weight Confirmation
HRMS (ESI)[M+H]⁺249.1961 (Calculated: 249.1967 for C₁₅H₂₅N₂O⁺)Elemental Composition
EI-MSM⁺248Molecular Ion
EI-MS (Fragment)149[CH₂(NC₄H₈)NH]⁺ fragment
EI-MS (Fragment)99[C₅H₁₁N₂]⁺ fragment

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used method for the analysis of this compound. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

The aromatic nature of this compound allows for its sensitive detection using a UV detector, typically at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). The retention time is a characteristic parameter for identification under specific chromatographic conditions, and the peak area is proportional to the concentration, allowing for quantification.

Gas Chromatography (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification.

GC-MS provides both the retention time from the gas chromatograph and the mass spectrum of the compound, offering a high degree of certainty in identification. The fragmentation pattern observed in the mass spectrum can be compared to library data for confirmation.

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information about bond lengths, bond angles, and conformational details, which are essential for understanding the molecule's chemical behavior and its interactions with biological targets. nih.gov While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar piperazine derivatives offers significant insights into the likely structural features of the target compound.

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is dependent on the internal arrangement of atoms. By analyzing the positions and intensities of the diffracted X-ray spots, a three-dimensional electron density map of the molecule can be generated, leading to the elucidation of its complete molecular structure. nih.gov

For many piperazine derivatives, X-ray diffraction studies have revealed that the piperazine ring typically adopts a chair conformation. researchgate.netnih.gov This is the most stable conformation, minimizing steric strain. For instance, in the crystal structure of 1-[bis(4-fluorophenyl)methyl]piperazine, the piperazine ring is found to be in a near-ideal chair conformation. nih.gov Similarly, the analysis of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine also shows a distorted chair form for the piperazine ring. researchgate.net It is highly probable that the piperazine ring in this compound would also exhibit a similar chair conformation.

The crystallographic data for related piperazine compounds provide a valuable reference for what can be expected for this compound. Below is a table summarizing the crystallographic data for some analogous piperazine derivatives.

Table 1: Crystallographic Data for Selected Piperazine Derivatives

Compound Name Formula Crystal System Space Group Key Structural Features Reference
1-[Bis(4-fluorophenyl)methyl]piperazine C17H18F2N2 Monoclinic P21/c Piperazine ring in a chair conformation; N-H hydrogen in an equatorial position. nih.gov
1-[(4-Chloro-phenyl)-phenyl-methyl]piperazine C17H19ClN2 Orthorhombic P212121 Distorted chair form of the piperazine ring. researchgate.net

Method Validation Parameters for Analytical Assays

The validation of analytical methods is a crucial requirement for the quality control of pharmaceutical compounds. It ensures that the chosen analytical procedure is suitable for its intended purpose. For a compound like this compound, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be developed and validated to quantify the compound and its potential impurities. hakon-art.comjocpr.com The validation process involves the evaluation of several key parameters as stipulated by regulatory guidelines. nih.gov

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. hakon-art.comnih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. hakon-art.comnih.gov This is typically evaluated by a series of dilutions of a standard solution, and the correlation coefficient (R²) of the calibration curve should ideally be ≥ 0.99. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of recovery is calculated. hakon-art.comjocpr.com Recoveries are typically expected to be within 98-102%. nih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. hakon-art.comnih.gov For repeatability (intra-assay precision), the RSD should typically be less than 2%. nih.gov

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jocpr.com

The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. hakon-art.comjocpr.com

The following table summarizes the typical validation parameters and their acceptance criteria for an analytical assay of a piperazine derivative.

Table 2: Method Validation Parameters and Acceptance Criteria for Analytical Assays

Parameter Description Typical Acceptance Criteria Reference
Specificity Ability to differentiate and quantify the analyte in the presence of other components. Resolution > 2.0 between analyte and potential interfering peaks. nih.gov
Linearity Proportionality of the signal to the concentration of the analyte. Correlation coefficient (R²) ≥ 0.999. hakon-art.com
Accuracy Closeness of the measured value to the true value. Recovery typically between 98.0% and 102.0%. nih.gov
Precision (Repeatability) Closeness of results from repeated analyses of the same sample. Relative Standard Deviation (RSD) ≤ 2.0%. hakon-art.comnih.gov
Limit of Detection (LOD) Lowest concentration of analyte that can be detected. Signal-to-Noise Ratio (S/N) ≥ 3. jocpr.com
Limit of Quantitation (LOQ) Lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise Ratio (S/N) ≥ 10. nih.gov

| Robustness | Ability to withstand small, deliberate variations in method parameters. | RSD should remain within acceptable limits (e.g., < 5%) after minor changes in parameters like flow rate, temperature, etc. | jocpr.com |

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 1-[(4-Propoxyphenyl)methyl]piperazine, within the active site of a biological target, typically a protein or nucleic acid.

The process involves the use of scoring functions to rank different binding poses based on their energetic favorability. For derivatives of piperazine (B1678402), molecular docking has been successfully employed to investigate their interactions with a variety of receptors and enzymes. For instance, studies on arylpiperazine derivatives have utilized docking to understand their antagonism of the androgen receptor, while research into phenylpiperazine compounds has explored their binding to the DNA-Topo II complex and the minor groove of DNA. nih.govmdpi.comsemanticscholar.org Similarly, docking analyses have been conducted on N-arylpiperazines to map their interactions with the dopamine (B1211576) D2 receptor. nih.gov

A hypothetical molecular docking study of this compound against a putative target could yield data on its binding energy and key interactions, such as hydrogen bonds and hydrophobic contacts. The results would be crucial in predicting its biological activity and mechanism of action.

Hypothetical Molecular Docking Results for this compound with a Putative Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsN1 of piperazine with Asp110; O of propoxy with Ser192
Hydrophobic InteractionsPropoxy group with Val102, Leu188; Phenyl ring with Phe289
van der Waals ContactsPiperazine ring with Gly109, Ala193

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR can predict the activity of untested compounds.

For a series of analogues of this compound, a QSAR study would involve calculating a range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. These descriptors would then be correlated with experimentally determined biological activities using statistical methods like multiple linear regression or partial least squares. The resulting model could then be used to predict the activity of new derivatives and prioritize their synthesis. The development of QSAR models is a common strategy in the optimization of lead compounds containing the piperazine scaffold.

Hypothetical QSAR Model for a Series of this compound Analogues

DescriptorCoefficientp-value
LogP (Hydrophobicity)0.45<0.05
Molecular Weight-0.12>0.05
Dipole Moment1.23<0.05
HOMO Energy-2.56<0.01
Model Statistics
0.89
Q² (Cross-validation)0.75

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These methods can be used to determine a wide range of properties, including optimized molecular geometry, electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO).

For this compound, DFT calculations can reveal insights into its reactivity and stability. epstem.net The distribution of electron density, for example, can indicate which atoms are most likely to participate in interactions with a biological target. The HOMO-LUMO energy gap is another important parameter, as it relates to the molecule's chemical reactivity and kinetic stability. Such calculations have been applied to complex heterocyclic systems to correlate theoretical data with experimental results, such as NMR spectra. epstem.net

Hypothetical DFT Calculated Properties for this compound (B3LYP/6-31G)*

PropertyCalculated Value
Total Energy (Hartree)-789.12345
HOMO Energy (eV)-6.21
LUMO Energy (eV)-0.45
HOMO-LUMO Gap (eV)5.76
Dipole Moment (Debye)2.89

Conformation Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformation analysis aims to identify the stable, low-energy conformations of a molecule. This can be achieved through systematic or stochastic searches of the conformational space.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape and how the molecule behaves in a biological environment, such as in solution or bound to a receptor. Studies on other piperazine derivatives have shown the importance of conformational preferences for their biological activity. nih.govnih.gov For example, the axial conformation of some 2-substituted piperazines was found to be crucial for their interaction with the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov An MD simulation of this compound could reveal the flexibility of the propoxy chain and the conformational preferences of the piperazine ring, which are critical for its binding to a target. nih.gov

Hypothetical Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-O-C-C)Piperazine Conformation
1 (Global Minimum)0.00178.5°Chair
21.25-65.2°Chair
32.8068.9°Twist-Boat
40.95179.1°Chair (alternative pucker)

Research Gaps and Future Directions for 1 4 Propoxyphenyl Methyl Piperazine Research

Exploration of Novel Synthetic Pathways and Analog Generation

A significant gap in the current understanding of 1-[(4-Propoxyphenyl)methyl]piperazine lies in the limited exploration of its synthetic accessibility and the generation of a diverse analog library. While general methods for creating N-alkylpiperazines are well-established, such as reductive amination and nucleophilic substitution on alkyl halides, there is a pressing need to develop more efficient and versatile synthetic routes tailored to this specific scaffold. mdpi.comnih.gov

Future research should focus on:

Adapting Modern Synthetic Methods: The application of modern synthetic methodologies, such as photoredox-mediated C-H functionalization, could provide direct and novel pathways to modify both the piperazine (B1678402) and the aromatic rings. mdpi.com These techniques could enable the introduction of functional groups that are difficult to incorporate using traditional methods, thereby expanding the accessible chemical space.

Systematic Analog Synthesis: A critical future direction is the systematic synthesis of an analog library. This would involve variations at three key positions:

The alkoxy group on the phenyl ring (e.g., replacing propoxy with methoxy (B1213986), ethoxy, butoxy, or branched isomers).

The second nitrogen of the piperazine ring (N4), which can be substituted with a wide array of alkyl, aryl, or heterocyclic moieties.

The benzylic linker, for instance, by introducing substituents on the methylene (B1212753) bridge.

Green Chemistry Approaches: Developing synthetic protocols that adhere to the principles of green chemistry would be a valuable contribution. This includes using environmentally benign solvents, reducing the number of synthetic steps, and improving atom economy to make the synthesis more sustainable and cost-effective. sigmaaldrich.com

A common synthetic approach for generating analogs of this compound involves the reaction of a substituted benzyl (B1604629) halide with a mono-substituted piperazine. The table below illustrates potential starting materials for generating a focused library of analogs.

Benzyl Halide PrecursorPiperazine PrecursorResulting Analog Class
4-Methoxybenzyl chloridePiperazine1-[(4-Methoxyphenyl)methyl]piperazine
4-Ethoxybenzyl chloride1-Methylpiperazine1-[(4-Ethoxyphenyl)methyl]-4-methylpiperazine
4-Isopropoxybenzyl bromide1-Phenylpiperazine1-[(4-Isopropoxyphenyl)methyl]-4-phenylpiperazine
4-Propoxybenzyl chloride1-(2-Pyrimidinyl)piperazine1-[(4-Propoxyphenyl)methyl]-4-(2-pyrimidinyl)piperazine

This systematic generation of analogs is the foundational step for a comprehensive exploration of the compound's therapeutic potential.

Deeper Mechanistic Elucidation of Pharmacological Actions

The pharmacological profile of this compound remains largely uncharacterized. The piperazine nucleus is known to interact with a multitude of biological targets, particularly within the central nervous system (CNS). researchgate.net Derivatives have been identified as potent agonists or antagonists at serotonin (B10506) (5-HT), dopamine (B1211576), and opioid receptors. nih.govnih.govnih.gov Furthermore, some piperazine-based compounds exhibit significant activity as anticancer agents by inhibiting microtubule dynamics or as anti-inflammatory agents. nih.gov

Future research must prioritize a thorough investigation into the mechanism of action (MoA) of this compound and its analogs. Key research questions include:

Primary Target Identification: What are the primary molecular targets? Does the 4-propoxybenzyl moiety confer selectivity for a specific receptor subtype, such as the 5-HT1A receptor, or perhaps an enzyme or ion channel?

In Vitro Pharmacological Profiling: Comprehensive screening against a broad panel of receptors and enzymes is essential. This should include binding assays and functional assays to determine not only affinity but also efficacy (agonist, antagonist, inverse agonist, or modulator activity).

Cellular and In Vivo Studies: Following target identification, cellular assays are needed to understand the downstream signaling pathways affected by the compound. For instance, if it binds to a G-protein coupled receptor, studies should measure second messenger levels like cAMP. nih.gov Subsequent in vivo studies in relevant animal models would be necessary to confirm the pharmacological effects observed in vitro. nih.gov

Advanced SAR Studies and Targeted Compound Design

A detailed understanding of the structure-activity relationship (SAR) is crucial for optimizing lead compounds. For piperazine derivatives, SAR studies have revealed that small structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For the 4-alkoxybenzylpiperazine class, the nature of the alkoxy group and the substituent on the second piperazine nitrogen are expected to be key determinants of activity.

Future SAR studies should be designed to:

Probe the Role of the Alkoxy Group: Systematically varying the length, branching, and polarity of the alkoxy chain (e.g., methoxy, ethoxy, propoxy, isopropoxy, butoxy) will elucidate its contribution to target binding and selectivity. It is known from other classes of drugs, like 4-aminoquinolines, that such modifications can significantly impact activity. nih.govnih.gov

Investigate Stereochemistry: If chiral centers are introduced into the molecule, the individual stereoisomers must be synthesized and evaluated separately, as biological targets are chiral and often exhibit stereoselective binding.

The findings from these SAR studies will be instrumental in designing new, more potent, and selective compounds based on the this compound scaffold.

Development of Highly Selective Analytical Methods

The ability to accurately quantify a compound and its metabolites in biological matrices is a prerequisite for preclinical and clinical development. While general chromatographic methods like HPLC and GC-MS are widely used for piperazine derivatives, there is a need to develop and validate methods specifically for this compound. caymanchem.com

Future work in this area should focus on:

Validated Bioanalytical Methods: Development of robust and sensitive analytical methods, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the parent compound in plasma, brain, and other tissues. Method validation should be performed according to regulatory guidelines.

Metabolite Identification: In vitro and in vivo studies to identify the major metabolites of this compound are essential. The propoxy group and the piperazine ring are likely sites of metabolism (e.g., O-depropylation, N-dealkylation, or ring oxidation). The developed analytical methods must be able to separate and quantify these metabolites.

Chiral Separation Methods: If chiral analogs are pursued, the development of chiral analytical methods will be necessary to study the pharmacokinetic and pharmacodynamic properties of individual enantiomers.

The table below outlines key parameters for the development of a suitable analytical method.

Analytical TechniquePurposeKey Considerations
HPLC-UVInitial purity assessment and synthesis monitoring.May require derivatization for enhanced detection if the chromophore is weak.
LC-MS/MSQuantitative bioanalysis of parent drug and metabolites in biological fluids.High sensitivity and selectivity; requires stable isotope-labeled internal standards.
GC-MSAnalysis of volatile derivatives or metabolites.May require derivatization to improve volatility and thermal stability.
Chiral HPLCSeparation of enantiomers.Selection of appropriate chiral stationary phase.

Integration of Computational Studies for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties. nih.govnih.gov For a novel scaffold like this compound, integrating computational studies from the outset can save significant time and resources.

Future research should leverage computational approaches to:

Predict Target Interactions: If a primary biological target is identified, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of this compound and its analogs. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the design of new, more potent analogs. nih.gov

Develop QSAR Models: Once a sufficient number of analogs have been synthesized and tested, quantitative structure-activity relationship (QSAR) models can be built. These models mathematically correlate structural features with biological activity, allowing for the prediction of the activity of yet-unsynthesized compounds.

Predict ADME Properties: In silico models can predict absorption, distribution, metabolism, and excretion (ADME) properties. This allows for the early identification of potential liabilities, such as poor membrane permeability or high potential for metabolic instability, enabling chemists to prioritize the synthesis of compounds with more favorable drug-like properties.

By combining these computational strategies with empirical research, the exploration of the this compound chemical space can be accelerated, leading more efficiently to the discovery of promising new therapeutic candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.